4-methoxyphenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate
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Description
4-methoxyphenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a useful research compound. Its molecular formula is C17H13BrO5 and its molecular weight is 377.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
This compound, related to combinations of phytonutrients like ferulic acid and sesamol, is significant in the study of cardiovascular diseases (CVD) through the inhibition of the myeloperoxidase enzyme. Synthesized and characterized through FT-IR, NMR, LC-MS/MS techniques, and single crystal X-ray data, it shows potential for biological applications due to its geometric and electronic parameters as determined by DFT calculations (Jayaraj & Desikan, 2020).
Liquid Crystalline Behaviors
The compound is part of a study on double Schiff bases bearing ester linkage, showing nematic and smectic liquid crystalline phases. These phases are influenced by the length of terminal alkoxy chains and the effect of substituent groups, demonstrating the compound's utility in materials science (Al-Obaidy, Tomi, & Abdulqader, 2021).
Photophysical Properties
Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates, including a derivative with a methoxy group, has shown unique luminescence properties. This indicates the compound's relevance in the development of materials with specific optical characteristics (Kim et al., 2021).
Herbicidal Applications
A derivative, ZJ0273, is an active ingredient in oilseed rape herbicides. Its deuterated form has been synthesized for use as a tracer in metabolism and degradation studies, showcasing its agricultural applications (Yang & Lu, 2010).
Synthesis of Intermediates
The compound serves as an important intermediate in the synthesis of bisbibenzyls, natural products with diverse biological activities. This underscores its significance in the synthesis of complex organic molecules (Hong-xiang, 2012).
Properties
IUPAC Name |
(4-methoxyphenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO5/c1-20-12-3-5-13(6-4-12)23-17(19)7-2-11-8-15-16(9-14(11)18)22-10-21-15/h2-9H,10H2,1H3/b7-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFNPXUJTGKBNA-FARCUNLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C=CC2=CC3=C(C=C2Br)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC(=O)/C=C/C2=CC3=C(C=C2Br)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.